2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a sulfonamide group, and a piperidine ring, making it a versatile molecule for further chemical modifications and reactions.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells , which could suggest some degree of bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core piperidine ring. One common approach is to start with 6-methylpyridazin-3-ylamine, which undergoes a series of reactions including alkylation, bromination, and sulfonamide formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or other oxidized species.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl lithium (PhLi) can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromate salts or other oxidized derivatives.
Reduction: : Derivatives lacking the bromine atom, such as amines or alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its sulfonamide group can interact with various enzymes, making it a valuable tool for biochemical studies.
Medicine
In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with biological targets can be explored for the development of new therapeutic agents. It may also be used in the design of diagnostic tools or imaging agents.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1-(3-methylpyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
2-bromo-N-(1-(2-methylpyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
2-bromo-N-(1-(4-methylpyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Uniqueness
2-bromo-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of the 6-methylpyridazin-3-yl group. This group imparts distinct chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-bromo-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2S/c1-13-6-7-17(21-20-13)22-10-8-14(9-11-22)12-19-25(23,24)16-5-3-2-4-15(16)18/h2-7,14,19H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPYORPKDMZWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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